molecular formula C12H10Hg B1670734 Diphenylmercury CAS No. 587-85-9

Diphenylmercury

Cat. No. B1670734
CAS RN: 587-85-9
M. Wt: 354.8 g/mol
InChI Key: HWMTUNCVVYPZHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenylmercury can be prepared by several routes. It can be produced by treating phenylmercury acetate with sodium stannite , by the reaction of mercuric halides with phenylmagnesium bromide , and the reaction of bromobenzene with sodium amalgam . Another method involves the reaction of mercury chloride with two equivalents of ethylmagnesium bromide .


Molecular Structure Analysis

The molecular formula of Diphenylmercury is C12H10Hg . The average mass is 354.798 Da and the monoisotopic mass is 356.048859 Da .


Chemical Reactions Analysis

Diphenylmercury is a source of the phenyl radical in certain syntheses. Treatment with aluminium gives triphenyl aluminium . As indicated above, organomercury compounds react with halogens to give the corresponding organic halide .


Physical And Chemical Properties Analysis

Diphenylmercury has a density of 2.318 g/cm³ . It has a melting point of 121 to 123 °C and a boiling point of 204 °C . It is slightly soluble in ethanol and diethyl ether, and soluble in benzene and chloroform .

Scientific Research Applications

Metabolic Conversion by Microorganisms

Diphenylmercury has been identified as a major metabolic product during the microbial degradation of phenylmercuric acetate, a compound widely used as a fungicide and slimicide. This transformation is facilitated by both soil and aquatic microorganisms, highlighting the role of diphenylmercury in environmental mercury cycling. Notably, methylmercury derivatives, which are highly toxic, were not observed among the microbial metabolic products (Matsumura, Gotoh, & Boush, 1971).

Chemical Shift Anisotropy in NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, diphenylmercury has been utilized to study the effects of chemical shift anisotropy. Measurements of ^199Hg spin-lattice relaxation times in diphenylmercury revealed significant insights into the molecular motion and structural characteristics, providing valuable information for chemical analysis and material science (Gillies et al., 1981).

Photolysis Research

The photolysis of diphenylmercury has been studied in zeolites, a type of porous material. This research sheds light on the environmental behavior of diphenylmercury, particularly its degradation under light exposure, which is crucial for understanding its persistence and transformation in natural waters. Such studies are essential for evaluating the impact of diphenylmercury on photosynthesis and growth in phytoplankton communities, contributing to our knowledge of mercury pollution and its ecological consequences (Dasmohapatra, 1994).

Synthesis of Organometallic Compounds

Diphenylmercury serves as a precursor in the synthesis of complex organometallic compounds, such as bis(phenyltricarbonylchromium)mercury. The reaction of diphenylmercury with chromium hexacarbonyl showcases its application in creating compounds with unique properties, which are of interest in materials science, catalysis, and synthetic chemistry. Such compounds can undergo further reactions to produce a variety of derivatives, demonstrating the versatility of diphenylmercury in organometallic synthesis (Razuvaev, Petuchov, Artemov, & Sirotkin, 1972).

Environmental and Health Implications

Research into the interaction of diphenylmercury with other substances, such as its reaction with carbon tetrachloride leading to the formation of phenylmercuric chloride, provides insights into its chemical behavior and potential environmental and health implications. Understanding these reactions is crucial for assessing the risks associated with diphenylmercury and developing strategies for mitigating its impact (Marshall & Pollard, 1970).

Safety And Hazards

Diphenylmercury is highly toxic . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

diphenylmercury
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InChI

InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMTUNCVVYPZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Hg
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DSSTOX Substance ID

DTXSID3042130
Record name Diphenylmercury(II)
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Molecular Weight

354.80 g/mol
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Physical Description

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
Record name Diphenylmercury
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Product Name

Diphenylmercury

CAS RN

587-85-9
Record name Diphenylmercury
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Record name DIPHENYLMERCURY
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Record name Mercury, diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
RT McCutchan, KA Kobe - Industrial & Engineering Chemistry, 1954 - ACS Publications
Diphenylmercury is a useful chemical intermediate which … almost quantitatively to form diphenylmercury and mercuric sulfide. The … DIPHENYLMERCURY is a useful intermediate in the …
Number of citations: 8 pubs.acs.org
D Grdenić, B Kamenar, A Nagl - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… Crystals of diphenylmercury were grown by slow evaporation of an ethanol solution at room temperature. The single crystal used was ground to an oval shape with dimensions 0-21 x 0-…
Number of citations: 43 scripts.iucr.org
WL Carrick, WT Reichle, F Pennella… - Journal of the American …, 1960 - ACS Publications
… and CgHgVClg are formed by the interaction of diphenylmercury and vanadium oxytrichloride or … the vanadium salts precipitated when diphenylmercury and VC14, or VOCl3, were …
Number of citations: 70 pubs.acs.org
T Mukaiyama, I Kuwajima, Z Suzuki - The Journal of Organic …, 1963 - ACS Publications
… diphenylmercury and tri-n-butylphosphine has been studied. The reactions of two moles of carboxylic acids with one mole each of diphenylmercury … mole each of diphenylmercury and …
Number of citations: 34 pubs.acs.org
WA Cramer - The Journal of Physical Chemistry, 1967 - ACS Publications
Solutions of diphenylmercury in cyclohexane have been irradiated withlight of 2537 A in the presence and absence of oxygen. Phenyl radicals formed from the solute react with …
Number of citations: 47 pubs.acs.org
DG Gillies, LP Blaåuw, GR Hays, R Huis… - Journal of Magnetic …, 1981 - Elsevier
199 Hg spin-lattice relaxation times (T 1 ) have been measured for diphenylmercury at magnetic fields of 2.35 and 7.05 T. T 1 was nine times shorter at the higher field (0.033 sec at 310 …
Number of citations: 40 www.sciencedirect.com
AJ Canty, BM Gatehouse - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
The crystal structures of two adducts of diphenylmercury with neutral bidentate nitrogen donor atom ligands have been determined. The crystals are disordered in a manner giving rise …
Number of citations: 33 scripts.iucr.org
VL Miller, D Polley - Analytical Chemistry, 1954 - ACS Publications
… separate diphenylmercury and phenylmercuric compounds, the diphenylmercury interfered … hydrochloric acidused caused a partial decomposition of the diphenylmercury with the …
Number of citations: 22 pubs.acs.org
RC Dressman - Journal of Chromatographic Science, 1972 - academic.oup.com
… Results show phenylmercuric salts are converted in the injection block to diphenylmercury … small, reproducible amount of conversion to diphenylmercury. Therefore, the analysis for …
Number of citations: 15 academic.oup.com
AJ Canty, R Kishimoto - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… The complexes decompose to form diphenylmercury when stirred as suspensions in … poisoning by diphenylmercury has not been studied.l The low polarity of diphenylmercury suggests …
Number of citations: 14 www.publish.csiro.au

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